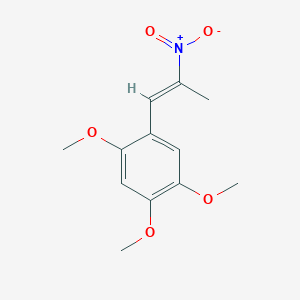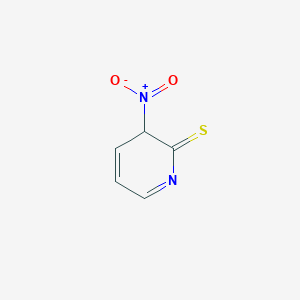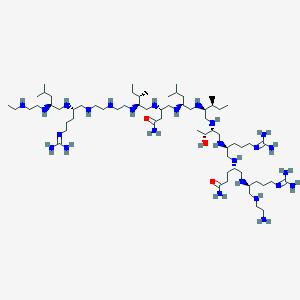
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is an organic compound characterized by the presence of three methoxy groups and a nitro-substituted propenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- typically involves the nitration of a precursor compound, followed by the introduction of methoxy groups. One common method includes the nitration of 1,2,4-trimethoxybenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to a propenylation reaction using a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- has been studied for its potential neuroprotective properties. Research has shown that it can inhibit apoptosis, inflammation, and oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases such as intracerebral hemorrhage . Additionally, its unique chemical structure allows for its use in the synthesis of complex organic molecules, making it valuable in medicinal chemistry and materials science .
Mecanismo De Acción
The neuroprotective effects of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- are believed to be mediated through its interaction with sodium ion channels and GABAA receptors. By inhibiting sodium ion channels, the compound reduces neuronal excitability and prevents excitotoxicity. Activation of GABAA receptors enhances inhibitory neurotransmission, further protecting neurons from damage .
Comparación Con Compuestos Similares
Benzene,1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl)-: This compound shares a similar structure but with a methyl group instead of a nitro group.
1,2,4-trimethoxybenzene: Lacks the propenyl and nitro groups, making it less reactive and with different applications in organic synthesis.
Uniqueness: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate ion channels and receptors makes it a valuable compound for neuroprotective research .
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
1,2,4-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3/b8-5+ |
Clave InChI |
YJLWVSYNZFMHTK-VMPITWQZSA-N |
SMILES isomérico |
C/C(=C\C1=CC(=C(C=C1OC)OC)OC)/[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)
![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

